

# Application Notes and Protocols for Indium-113m in Brain SPECT Imaging

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## Compound of Interest

Compound Name: Indium-113

Cat. No.: B081189

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## Introduction and Principle of Use

**Indium-113m** ( $^{113m}\text{In}$ ) is a short-lived radionuclide (half-life of 1.7 hours) that can be obtained from a Tin-113 ( $^{113}\text{Sn}$ ) generator, which has a much longer half-life of 118 days.[1] This generator system allows for the on-site availability of  $^{113m}\text{In}$  for radiopharmaceutical preparation.[2][3] For brain imaging,  $^{113m}\text{In}$  is typically chelated with Diethylenetriaminepentaacetic acid (DTPA) to form  $^{113m}\text{In}$ -DTPA.[1]

It is critical to understand that  $^{113m}\text{In}$ -DTPA is not a true brain perfusion agent in the modern sense, like Technetium-99m hexamethylpropyleneamine oxime ( $^{99m}\text{Tc}$ -HMPAO) or Technetium-99m ethyl cysteinate dimer ( $^{99m}\text{Tc}$ -ECD).[4][5] True perfusion agents are lipophilic, cross the intact blood-brain barrier (BBB), and are retained in brain tissue in proportion to regional cerebral blood flow. In contrast,  $^{113m}\text{In}$ -DTPA is a hydrophilic agent that does not cross the intact BBB.[6] Its accumulation in the brain is dependent on the disruption of the blood-brain barrier, which is characteristic of various pathologies such as brain tumors, abscesses, and infarcts.[1] Therefore, SPECT imaging with  $^{113m}\text{In}$ -DTPA is primarily used for the localization of lesions with compromised BBB integrity rather than for the assessment of regional cerebral perfusion.

## Quantitative Data Summary

The following tables summarize the key quantitative data for the use of **Indium-113m** in brain imaging.

Table 1: Physical Properties of the  $^{113}\text{Sn}/^{113\text{m}}\text{In}$  Generator System

Parameter	Value	Reference
Parent Radionuclide	$^{113}\text{Sn}$	[1]
Parent Half-life	118 days	[1]
Daughter Radionuclide	$^{113\text{m}}\text{In}$	[1]
Daughter Half-life	1.7 hours (100 minutes)	[1]
Photon Energy	390 keV (monochromatic)	[2]
Eluent	0.05 N Hydrochloric Acid	[2]
Elution Efficiency	70% - 80%	[2]
Regeneration Time	~7 hours (4 half-lives)	[2]

Table 2: Quality Control Parameters for  $^{113\text{m}}\text{In}$  Radiopharmaceuticals

Parameter	Specification	Method	Reference
Radionuclidic Purity	$^{113}\text{Sn}$ breakthrough < 0.01%	Gamma Spectroscopy	[7]
Radiochemical Purity	> 99% as $^{113\text{m}}\text{In}$ -DTPA	Paper Chromatography	[8][9]
Sterility	Sterile	Sterility Testing	[3]
Apyrogenicity	Apyrogenic	Limulus Amebocyte Lysate (LAL) Test	[3]

## Experimental Protocols

### Protocol for Preparation of $^{113\text{m}}\text{In}$ -DTPA

This protocol outlines the steps for eluting  $^{113\text{m}}\text{In}$  from the generator and chelating it with DTPA.

- Generator Elution:

- Aseptically place a sterile, pyrogen-free evacuated collection vial at the outlet of the  $^{113}\text{Sn}/^{113\text{m}}\text{In}$  generator.
- Place the eluent vial (0.05 N HCl) at the inlet of the generator.
- The vacuum in the collection vial will draw the acidic solution through the generator column, eluting the  $^{113\text{m}}\text{In}$ .
- Collect 5-6 mL of the eluate containing  $^{113\text{m}}\text{InCl}_3$ .
- Assay the activity of the eluate in a dose calibrator.
- Chelation with DTPA:
  - To the 5-6 mL of  $^{113\text{m}}\text{InCl}_3$  eluate, add a sterile solution of DTPA.
  - Gently swirl the mixture. The chelation reaction is typically rapid at room temperature.
  - Adjust the pH of the final solution to between 5 and 6 using 0.5 N NaOH.[\[2\]](#)
  - The final product is sterile  $^{113\text{m}}\text{In}$ -DTPA, ready for quality control.

## Protocol for Quality Control of $^{113\text{m}}\text{In}$ -DTPA

Perform the following quality control tests before administration to a patient.

- Radiochemical Purity (RCP) Determination by Paper Chromatography:
  - Stationary Phase: Whatman No. 1 paper or equivalent.
  - Mobile Phase: 0.9% Saline.
  - Procedure:
    - Apply a small spot of the prepared  $^{113\text{m}}\text{In}$ -DTPA solution onto the origin of the paper strip.
    - Develop the chromatogram by placing the paper in a chromatography tank with the mobile phase.

- Allow the solvent front to travel near the top of the strip.
- Remove the strip and let it dry.
- Cut the strip into two parts: the origin (containing any unbound or hydrolyzed  $^{113m}\text{In}$ ) and the solvent front (containing the  $^{113m}\text{In}$ -DTPA complex).
- Measure the activity of each part in a gamma counter.
- Calculation:  $\% \text{ RCP} = (\text{Activity at solvent front} / (\text{Activity at origin} + \text{Activity at solvent front})) * 100$
- Acceptance Criteria: RCP should be  $> 99\%$ .
- Radionuclidic Purity ( $^{113}\text{Sn}$  Breakthrough):
  - This is typically performed by the manufacturer but should be periodically checked.
  - It involves identifying the characteristic gamma peaks of  $^{113}\text{Sn}$  using a gamma spectrometer.
  - Acceptance Criteria:  $^{113}\text{Sn}$  activity should be less than  $0.01\%$  of the total  $^{113m}\text{In}$  activity.[\[7\]](#)
- Sterility and Pyrogen Testing:
  - These tests should be performed according to standard pharmacopeial methods. The product should be sterile and apyrogenic.[\[3\]](#)

## Protocol for Brain SPECT Imaging with $^{113m}\text{In}$ -DTPA

This protocol is adapted for  $^{113m}\text{In}$  based on general SPECT principles.

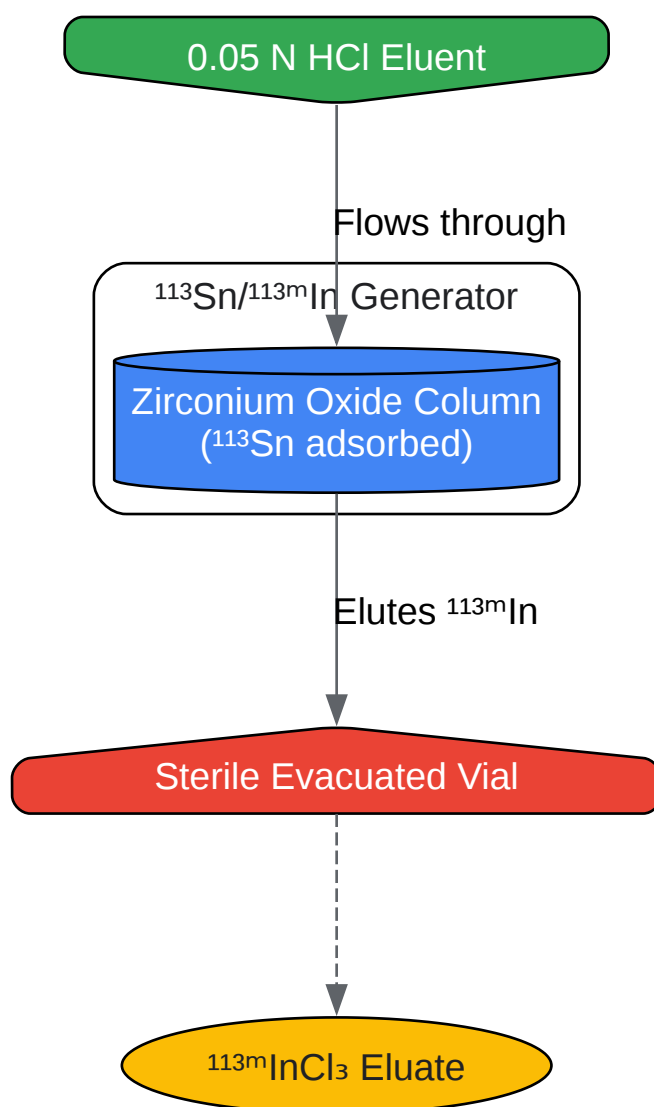
- Patient Preparation:
  - No specific patient preparation, such as fasting, is required.
  - Ensure the patient is well-hydrated.

- The patient should void immediately before imaging to reduce radiation dose to the bladder.
- Dosage and Administration:
  - Dose: 10-20 mCi (370-740 MBq) of  $^{113m}\text{In}$ -DTPA.
  - Administration: Intravenous bolus injection.
- Imaging Acquisition:
  - Time of Imaging: Imaging can begin 30-60 minutes post-injection to allow for clearance of the agent from the blood pool.
  - Gamma Camera: A SPECT system equipped with a medium or high-energy collimator is required due to the 390 keV photons of  $^{113m}\text{In}$ .
  - Energy Window: 20% window centered at 390 keV.
  - Acquisition Mode: Step-and-shoot or continuous rotation.
  - Rotation: 360° rotation.
  - Projections: 64 or 128 projections.
  - Time per Projection: 20-40 seconds.
  - Matrix Size: 128 x 128.
- Image Processing and Reconstruction:
  - Reconstruct the acquired projection data into transaxial, sagittal, and coronal slices.
  - Use filtered back-projection or iterative reconstruction algorithms.
  - Apply appropriate filters (e.g., Butterworth or Hanning) to reduce noise.
  - Attenuation correction should be applied for quantitative accuracy.

- Image Interpretation:
  - In a normal brain with an intact BBB, there should be no significant uptake of  $^{113m}\text{In}$ -DTPA in the brain parenchyma. Activity will be seen in the vascular structures, sinuses, and scalp.
  - Focal areas of increased uptake within the brain parenchyma are indicative of BBB disruption and suggest the presence of pathology such as a tumor, abscess, or recent infarct.

## Visualizations

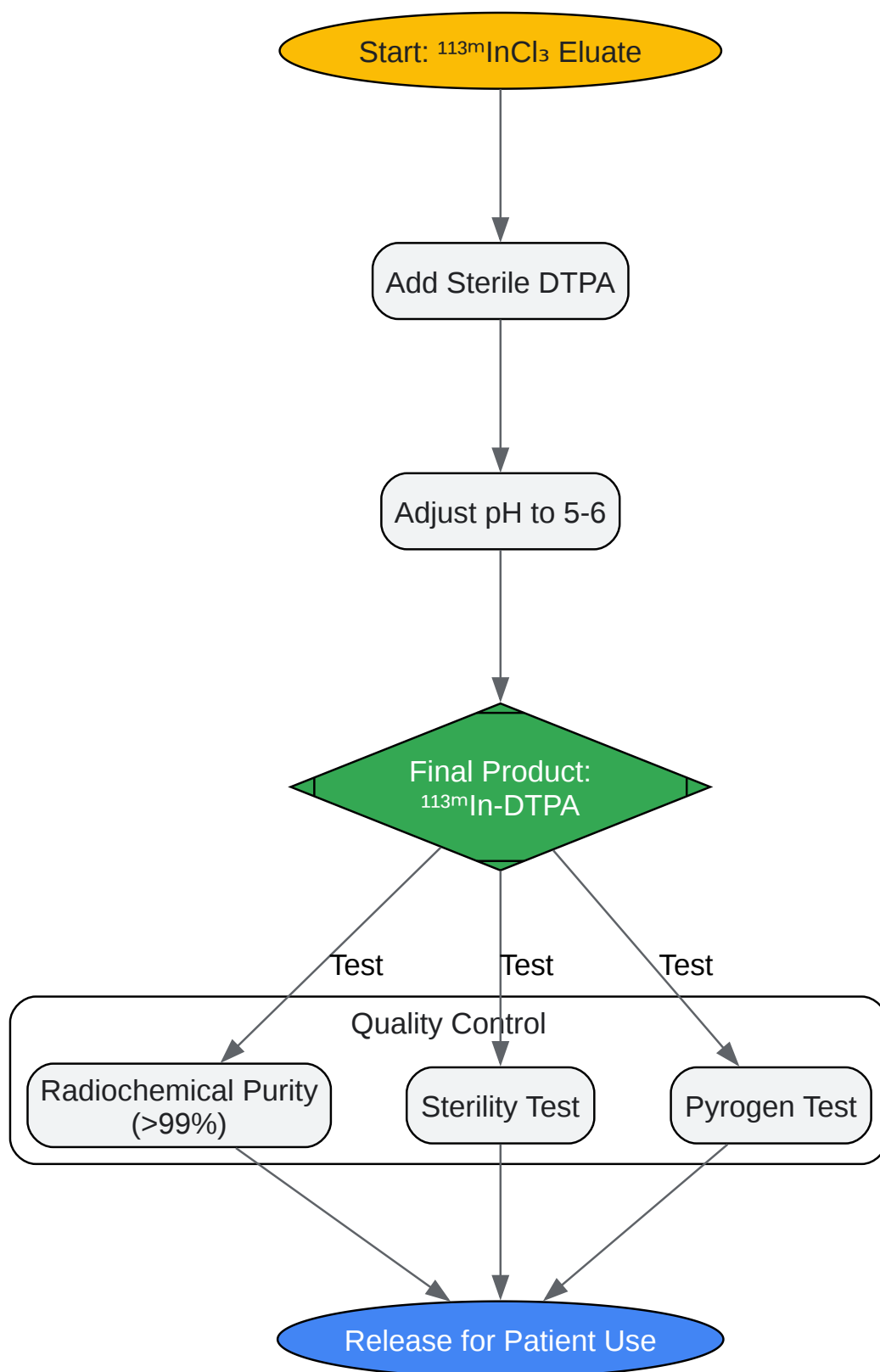
### Diagram 1: $^{113}\text{Sn}/^{113m}\text{In}$ Generator and Elution Process



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Caption: Workflow of **Indium-113m** elution from a Tin-113 generator.

## Diagram 2: $^{113\text{m}}\text{In}$ -DTPA Preparation and Quality Control Workflow

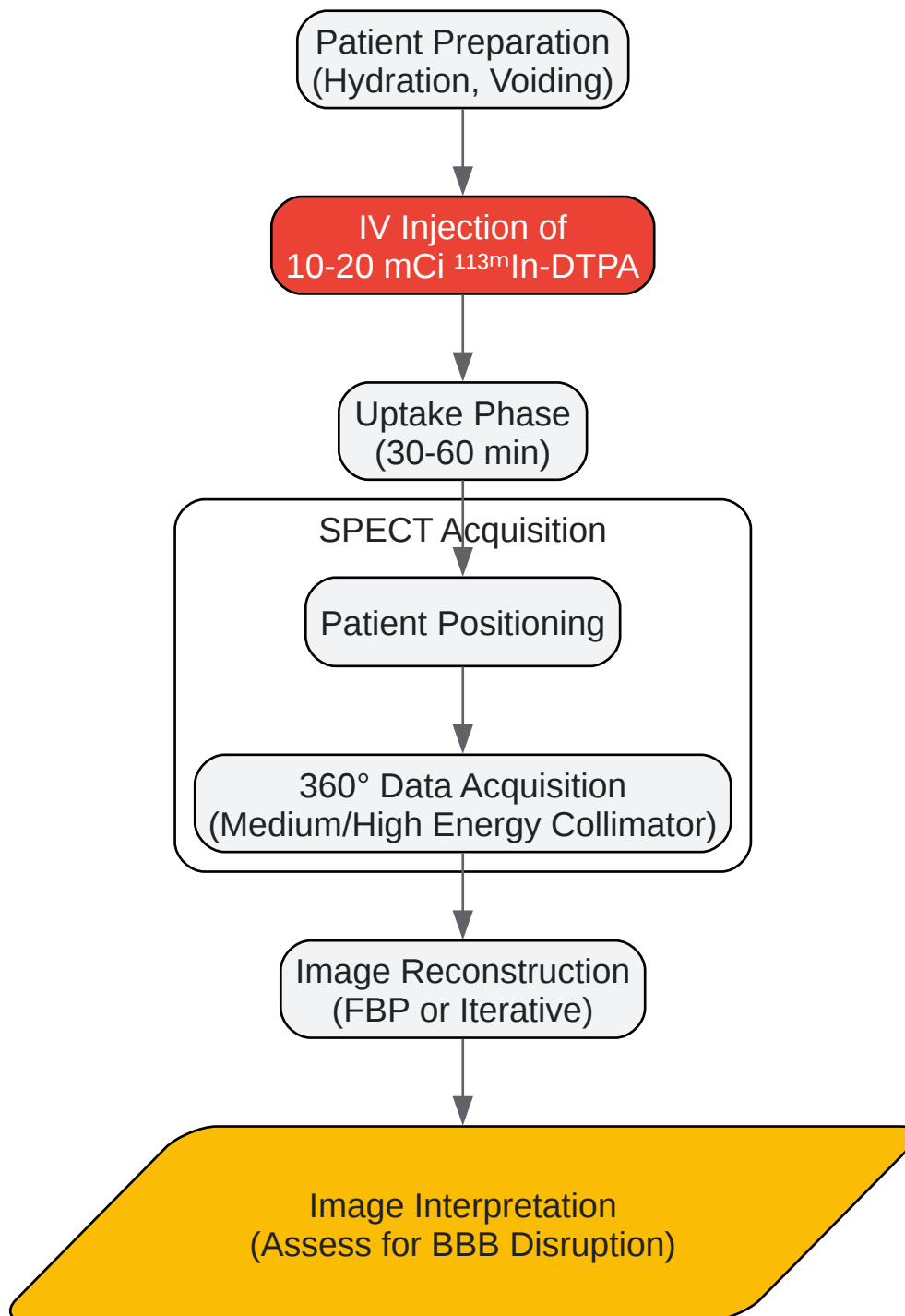


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Caption: Preparation and quality control steps for  $^{113m}\text{In}$ -DTPA.



### Diagram 3: Brain SPECT Experimental Workflow



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Caption: Workflow for  $^{113m}\text{In}$ -DTPA brain SPECT imaging.

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